molecular formula C9H18ClNO4 B12057770 Acetyl-L-carnitine-d3 (hydrochloride)

Acetyl-L-carnitine-d3 (hydrochloride)

Cat. No.: B12057770
M. Wt: 242.71 g/mol
InChI Key: JATPLOXBFFRHDN-WVKKGGDISA-N
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Description

Acetyl-L-carnitine-d3 (hydrochloride) is a deuterium-labeled form of Acetyl-L-carnitine hydrochloride. This compound is an acetyl ester of the amino acid L-carnitine, which is naturally found in the body and is known for its ability to cross the blood-brain barrier. Acetyl-L-carnitine-d3 (hydrochloride) is often used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-L-carnitine-d3 (hydrochloride) typically involves the acetylation of L-carnitine with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of Acetyl-L-carnitine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic purity and chemical purity. The final product is typically obtained as a white to off-white solid, which is then packaged and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-carnitine-d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetyl-L-carnitine-d3 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard for the quantification of L-acetylcarnitine by gas chromatography or liquid chromatography-mass spectrometry.

    Biology: Studied for its role in mitochondrial function and energy metabolism.

    Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and cognitive decline.

    Industry: Utilized in the development of dietary supplements and pharmaceuticals.

Mechanism of Action

Acetyl-L-carnitine-d3 (hydrochloride) exerts its effects by facilitating the uptake of acetyl-CoA into mitochondria during fatty acid oxidation. This process enhances the production of acetylcholine, a neurotransmitter, and stimulates protein and membrane phospholipid synthesis. The compound also influences various molecular targets and pathways, including the upregulation of metabotropic glutamate receptor 2 via NF-κB p65 acetylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-L-carnitine-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in analytical studies involving mass spectrometry. The deuterium atoms provide a distinct mass shift, allowing for precise quantification and tracking of the compound in biological systems .

Properties

Molecular Formula

C9H18ClNO4

Molecular Weight

242.71 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3;

InChI Key

JATPLOXBFFRHDN-WVKKGGDISA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C.[Cl-]

Canonical SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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